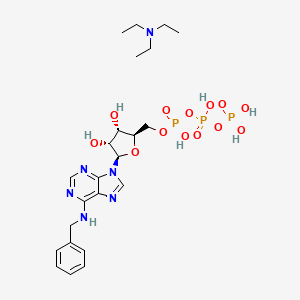
N6-Benzyladenosine triphosphate triethylammonium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N6-Benzyladenosine triphosphate triethylammonium salt is a highly specialized nucleotide compound. It is a pivotal compound in biomedicine, known for its high purity and stability. This compound functions as a potential modulator for a diverse array of enzymes participating in intricate cellular signaling pathways, playing a crucial role in exploring the complexities of cancer, cardiovascular, and neurological diseases.
Analyse Chemischer Reaktionen
N6-Benzyladenosine triphosphate triethylammonium salt undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
N6-Benzyladenosine triphosphate triethylammonium salt has a wide range of scientific research applications. In chemistry, it is used as a modulator for enzymes involved in cellular signaling pathways. In biology, it is used to study the complexities of cancer, cardiovascular, and neurological diseases. In medicine, it aids in the identification of potential therapeutic targets. In industry, it is used in the production of high-purity nucleotide compounds .
Wirkmechanismus
The mechanism of action of N6-Benzyladenosine triphosphate triethylammonium salt involves its role as an adenosine receptor agonist. It has cytoactive activity, arresting the cell cycle at the G0/G1 phase and inducing apoptosis. It also exerts inhibitory effects on Toxoplasma gondii adenosine kinase and glioma. The molecular targets and pathways involved include caspase-3 and caspase-9 activation, leading to apoptosis .
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
CAS-Nummer |
40922-97-2 |
|---|---|
Molekularformel |
C23H37N6O13P3 |
Molekulargewicht |
698.5 g/mol |
IUPAC-Name |
[[(2R,3S,4R,5R)-5-[6-(benzylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;N,N-diethylethanamine |
InChI |
InChI=1S/C17H22N5O13P3.C6H15N/c23-13-11(7-32-37(28,29)35-38(30,31)34-36(25,26)27)33-17(14(13)24)22-9-21-12-15(19-8-20-16(12)22)18-6-10-4-2-1-3-5-10;1-4-7(5-2)6-3/h1-5,8-9,11,13-14,17,23-24H,6-7H2,(H,28,29)(H,30,31)(H,18,19,20)(H2,25,26,27);4-6H2,1-3H3/t11-,13-,14-,17-;/m1./s1 |
InChI-Schlüssel |
MUHUCHSVGKMBBY-TZNCIMHNSA-N |
Isomerische SMILES |
CCN(CC)CC.C1=CC=C(C=C1)CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Kanonische SMILES |
CCN(CC)CC.C1=CC=C(C=C1)CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


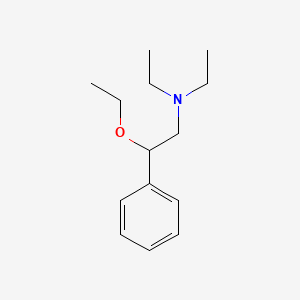
![2-[1-[2-[7-(Carboxymethyl)-3-methyl-2,6-dioxopurin-1-yl]ethyl]-3-methyl-2,6-dioxopurin-7-yl]acetic acid;piperazine](/img/structure/B13735318.png)
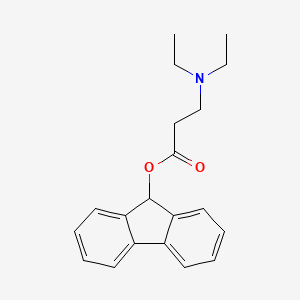
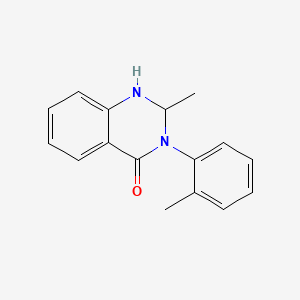
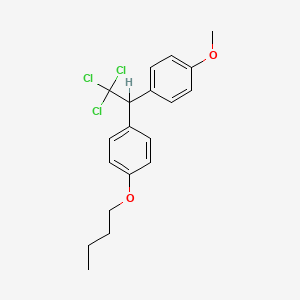
![Benzenamine,4,4'-[(2-fluorophenyl)methylene]bis[N,N-dimethyl-](/img/structure/B13735338.png)

![[(Piperazin-1-yl)methyl]phosphonic acid](/img/structure/B13735342.png)
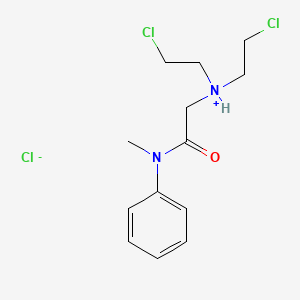
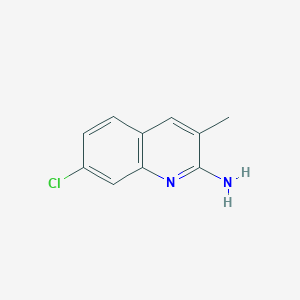
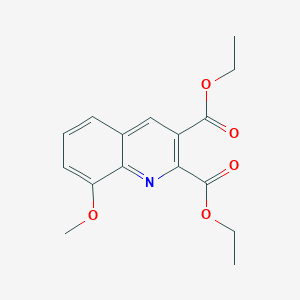
![3-Methyl-1-(5-phenyl-4-(4-((2-(pyrrolidin-1-yl)ethoxy)methyl)piperidin-1-yl)thieno[2,3-d]pyrimidin-6-yl)azetidin-3-ol](/img/structure/B13735358.png)
![N-[4-[2-(Formyloxy)ethyl]-2-nitrophenyl]-formamide](/img/structure/B13735359.png)

